molecular formula C17H17ClN4OS B5569893 2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide

2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide

Cat. No. B5569893
M. Wt: 360.9 g/mol
InChI Key: MUYTXGXXFRFFDQ-UHFFFAOYSA-N
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Description

"2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide" is a compound of interest in various fields of chemical research, especially due to its pyrazole and thiazole moieties. These components are known for their biological activities and potential applications in medicinal chemistry. However, specific studies directly addressing this compound are scarce, and the information here is derived from related research on pyrazole and thiazole derivatives to provide insights into its possible characteristics and applications.

Synthesis Analysis

The synthesis of similar compounds often involves multistep reactions, including the formation of the thiazole ring, introduction of the pyrazole moiety, and subsequent modifications to introduce the benzyl and chloro substituents. For example, compounds with complex structures involving pyrazole and thiazole units have been synthesized through reactions involving cyclization, condensation, and substitution reactions (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide" can be characterized using spectroscopic methods such as NMR, FT-IR, and mass spectroscopy. These techniques provide detailed information about the molecular framework, functional groups, and spatial arrangement of atoms (Senthilkumar et al., 2021).

Chemical Reactions and Properties

Pyrazole and thiazole derivatives participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of nitrogen atoms and other functional groups. These reactions are pivotal in further modifying the compound for specific applications (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility in different solvents, and crystalline structure, can be determined through experimental methods. These properties are influenced by the molecular structure and the nature of the substituents (Kranjc et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with biological targets, are closely related to the compound's functional groups and overall molecular architecture. For instance, pyrazole and thiazole rings are known for their ability to interact with various enzymes and receptors, contributing to the biological activity of the compounds containing these motifs (Allan et al., 2009).

Scientific Research Applications

Pharmacological Research

Compounds within the benzothiazole and carboxamide families have been investigated for their pharmacological properties. For example, the study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, highlights the potential of such compounds in treating conditions like insomnia. This research outlines the pharmacokinetics, metabolism, and excretion profiles of the compound, suggesting a framework for studying similar compounds (Renzulli et al., 2011).

Therapeutic Efficacy

Research into therapeutic applications, such as the antidepressant and anticonvulsant effects of benzo[d]thiazol derivatives, underscores the therapeutic potential of structurally related compounds. The study demonstrates the process of synthesizing and evaluating the efficacy of these compounds in preclinical models, offering a pathway to understanding how "2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide" could be applied in therapeutic contexts (Qing‐Hao Jin et al., 2019).

Environmental and Health Safety Studies

Investigations into the environmental and health impacts of chemical compounds are critical. Studies such as those measuring urinary concentrations of metabolites from pyrethroid insecticides in populations provide essential data on exposure levels and potential health risks. These studies are crucial for regulatory and health safety assessments and may offer insights into how related compounds are studied for environmental health impacts (Barr et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-benzyl-N-[3-(4-chloropyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4OS/c18-14-10-20-22(11-14)8-4-7-19-17(23)15-12-24-16(21-15)9-13-5-2-1-3-6-13/h1-3,5-6,10-12H,4,7-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYTXGXXFRFFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NCCCN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide

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